Selective Inhibition of Monoamine Oxidase A (MAO-A) Versus MAO-B and Glycosylated Analogs
Bellidifolin is a selective inhibitor of MAO-A, a key enzyme in neurotransmitter metabolism. This selectivity is lost in its close structural analog, swertianolin (bellidifolin-8-O-glucoside), which shows a strong preference for MAO-B inhibition. This functional divergence is critical for studies on depression and neurodegenerative diseases. [1]
| Evidence Dimension | Selectivity for MAO Isoforms |
|---|---|
| Target Compound Data | Bellidifolin: Selective inhibitor of MAO A |
| Comparator Or Baseline | Swertianolin (8-O-glucopyranoside of bellidifolin): 93.6% inhibition of MAO B activity |
| Quantified Difference | Qualitative switch in target selectivity from MAO-A to MAO-B upon glycosylation at the 8-O position. |
| Conditions | In vitro enzyme assay at a concentration of 10^-5 M |
Why This Matters
This evidence proves that the 8-O position is critical for MAO isoform selectivity, making generic substitution with swertianolin scientifically invalid for MAO-A research.
- [1] Urbain, A., Marston, A., Grilo, L. S., Bravo, J., Purev, O., Purevsuren, B., Batsuren, D., Reist, M., Carrupt, P. A., & Hostettmann, K. (2008). Xanthones from Gentianella amarella ssp. acuta with Acetylcholinesterase and Monoamine Oxidase Inhibitory Activities. Journal of Natural Products, 71(5), 895-897. View Source
